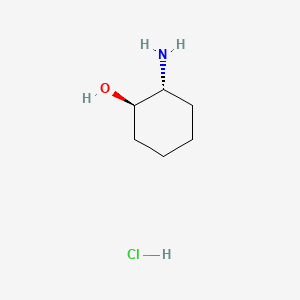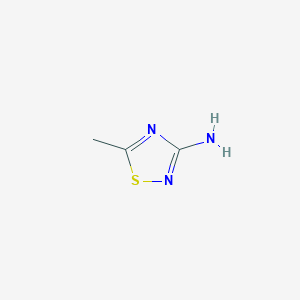
5-甲基-1,2,4-噻二唑-3-胺
描述
5-Methyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
科学研究应用
5-Methyl-1,2,4-thiadiazol-3-amine has a wide range of scientific research applications:
作用机制
Target of Action
5-Methyl-1,2,4-thiadiazol-3-amine is a chemical compound that has been used as a nitrogen-transfer reagent in the synthesis of symmetric amines . The primary targets of this compound are alkyl halides, with which it reacts to form a variety of amines .
Mode of Action
The compound interacts with its targets (alkyl halides) through a domino reaction, resulting in the formation of symmetric amines . This process involves the transfer of a nitrogen atom from the 5-Methyl-1,2,4-thiadiazol-3-amine to the alkyl halide .
Pharmacokinetics
Its solubility in water, ethanol, and dimethyl sulfoxide (dmso) suggests it may have good bioavailability .
Result of Action
The primary result of the action of 5-Methyl-1,2,4-thiadiazol-3-amine is the formation of symmetric amines . These amines can be primary, secondary, or tertiary, depending on the ratio of substrates and base control .
生化分析
Biochemical Properties
5-Methyl-1,2,4-thiadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . Additionally, 5-Methyl-1,2,4-thiadiazol-3-amine can bind to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
The effects of 5-Methyl-1,2,4-thiadiazol-3-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Methyl-1,2,4-thiadiazol-3-amine can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 5-Methyl-1,2,4-thiadiazol-3-amine exerts its effects through various mechanisms. It can bind to DNA and interfere with its replication and transcription processes . This binding can lead to the inhibition of DNA polymerase and other enzymes involved in nucleic acid metabolism. Additionally, 5-Methyl-1,2,4-thiadiazol-3-amine can modulate the activity of transcription factors, thereby influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,2,4-thiadiazol-3-amine have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 5-Methyl-1,2,4-thiadiazol-3-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,2,4-thiadiazol-3-amine vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Methyl-1,2,4-thiadiazol-3-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is essential for its biological activity and clearance from the body.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,2,4-thiadiazol-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues are critical for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Methyl-1,2,4-thiadiazol-3-amine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its pro-apoptotic effects. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and efficient method for preparing 1,3,4-thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for 5-Methyl-1,2,4-thiadiazol-3-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
化学反应分析
Types of Reactions
5-Methyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
相似化合物的比较
Similar Compounds
5-Methyl-1,3,4-thiadiazol-2-amine: This compound is similar in structure but differs in the position of the nitrogen atom in the ring.
2-Amino-5-methyl-1,3,4-thiadiazole: Another closely related compound with similar applications in antimicrobial research.
Uniqueness
5-Methyl-1,2,4-thiadiazol-3-amine is unique due to its specific ring structure and the position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
5-methyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTJCIZGMCJHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482218 | |
| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-55-4 | |
| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2,4-thiadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

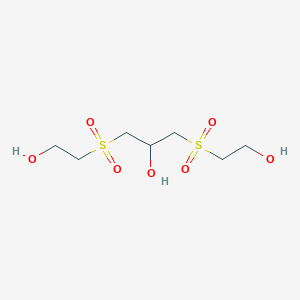
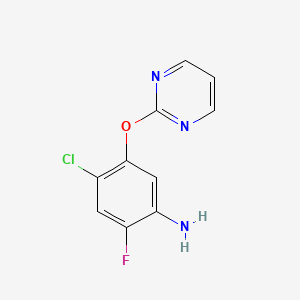
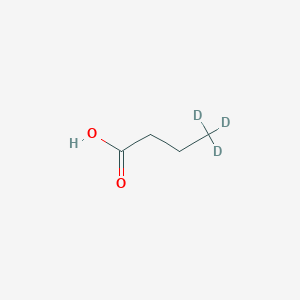

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)
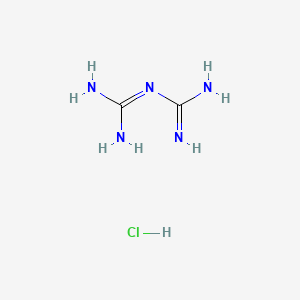

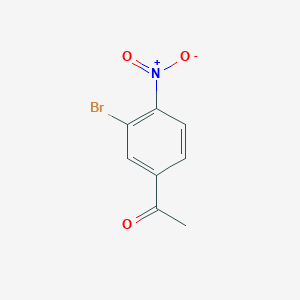
![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)

